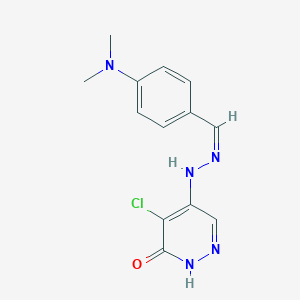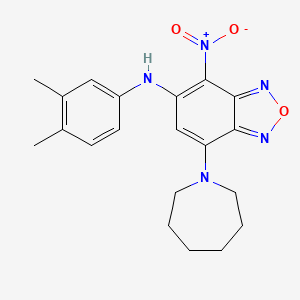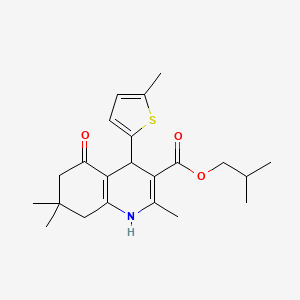![molecular formula C28H32N4O2 B11639017 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione CAS No. 1040869-57-5](/img/structure/B11639017.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a diazenyl group, and a pyrrole-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Diazenyl Group Introduction: The diazenyl group is introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, followed by coupling with phenyl derivatives.
Pyrrole-Dione Core Formation: The pyrrole-dione core is synthesized through a cyclization reaction involving diketones and amines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The diazenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The pyrrole-dione core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- **3-{[1-(1-Adamantyl)ethyl]amino}-1-{4-[(Z)-2-phenyl-1-diazenyl]phenyl}dihydro-1H-pyrrole-2,5-dione
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct physicochemical properties and biological activities. The adamantyl group provides rigidity and stability, the diazenyl group introduces redox activity, and the pyrrole-dione core offers a versatile scaffold for further functionalization.
属性
CAS 编号 |
1040869-57-5 |
|---|---|
分子式 |
C28H32N4O2 |
分子量 |
456.6 g/mol |
IUPAC 名称 |
3-[1-(1-adamantyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O2/c1-18(28-15-19-11-20(16-28)13-21(12-19)17-28)29-25-14-26(33)32(27(25)34)24-9-7-23(8-10-24)31-30-22-5-3-2-4-6-22/h2-10,18-21,25,29H,11-17H2,1H3 |
InChI 键 |
UEVZMHVXMGTKGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11638940.png)
![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-(2-Fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638948.png)
![2-[4-(Allyloxy)phenyl]-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638951.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11638953.png)


![4-(1,3-Benzodioxol-5-YL)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638963.png)
![ethyl 2-{3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11638966.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638984.png)

